![molecular formula C9H8N2O3 B066621 Methyl-3-Aminofuro[2,3-b]pyridin-2-carboxylat CAS No. 181283-75-0](/img/structure/B66621.png)
Methyl-3-Aminofuro[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
"Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" is a compound that belongs to the family of furo[2,3-b]pyridines, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Although specific studies on "Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" are not directly available, research on similar compounds provides insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of furo[2,3-b]pyridines often involves cyclocondensation reactions, with one method being the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forming related compounds (Antonov, Dmitriev, & Maslivets, 2021). Such methods highlight the versatility and reactivity of the furo[2,3-b]pyridine scaffold in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of furo[2,3-b]pyridines and related compounds is characterized by the presence of the fused furo and pyridine rings. Structural analyses, including X-ray diffraction, provide detailed insights into the arrangement of atoms within these molecules, showcasing the importance of the core structure in determining the compound's reactivity and properties (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Chemical Reactions and Properties
Furo[2,3-b]pyridines participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions, demonstrating their chemical versatility. The reactivity can be attributed to the electron-rich nature of the fused ring system, which facilitates interactions with a range of reagents (Bakavolia, Sani, Davoodni, Roshani, & Pirouzi, 2007).
Physical Properties Analysis
The physical properties of furo[2,3-b]pyridines, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the core structure. These properties are crucial for determining the compound's behavior in various solvents and conditions, affecting its application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic structure of the furo[2,3-b]pyridine ring system. The presence of nitrogen in the ring increases the compound's basicity, while the fused furan ring contributes to its reactivity in cycloaddition reactions (Calhelha & Queiroz, 2010).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Derivate von „Methyl-3-Aminofuro[2,3-b]pyridin-2-carboxylat“ wurden synthetisiert und auf ihre wachstumshemmende Wirkung auf verschiedene menschliche Tumorzelllinien untersucht. Diese Verbindungen zeigten vielversprechende Ergebnisse bei der Hemmung des Wachstums von Brustadenokarzinomen, Melanomen, nicht-kleinzelligem Lungenkrebs und Hepatozellkarzinomzellen. Die effektivste Verbindung in dieser Reihe zeigte niedrige GI50-Werte, was auf eine starke Antitumoraktivität ohne Toxizität für Nicht-Tumorzellen hinweist .
Zellzyklusanalyse und Apoptose
Die Derivate von „this compound“ wurden auf ihre Auswirkungen auf den Zellzyklus und die Induktion von Apoptose in Tumorzellen untersucht. Diese Studien sind entscheidend, um den Wirkmechanismus potenzieller Antitumormittel zu verstehen und ihr therapeutisches Potenzial zu bestimmen .
Antimikrobielle Aktivität
Einige Verbindungen der „this compound“-Reihe haben eine antimikrobielle Aktivität gezeigt. Dies umfasst das Potenzial, gegen eine Vielzahl von mikrobiellen Stämmen zu wirken, was zur Entwicklung neuer Antibiotika oder antiseptischer Mittel führen könnte .
Antidot-Aktivität
Die Forschung hat Verbindungen innerhalb der „this compound“-Reihe identifiziert, die eine Antidot-Aktivität gegen bestimmte toxische Substanzen wie 2,4-D aufweisen. Diese Anwendung könnte auf dem Gebiet der Toxikologie und Notfallmedizin von Bedeutung sein .
Antikoagulanzien-Eigenschaften
Derivate von „this compound“ werden als neue Antikoagulanzien untersucht. Diese Verbindungen könnten als Inhibitoren der Faktor-X-Aktivierung in der Blutgerinnung dienen, einem kritischen Weg bei der Bildung von Blutgerinnseln .
Entzündungshemmende Mittel
Das strukturell verwandte Molekül „Methyl-3-Hydroxythieno[2,3-b]pyridin-2-carboxylat“ soll eine entzündungshemmende Aktivität besitzen. Dies legt nahe, dass die „this compound“-Reihe auch auf potenzielle entzündungshemmende Anwendungen untersucht werden könnte .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that the compound has an inhibitory effect on certain biological processes .
Eigenschaften
IUPAC Name |
methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMGFASHDVXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

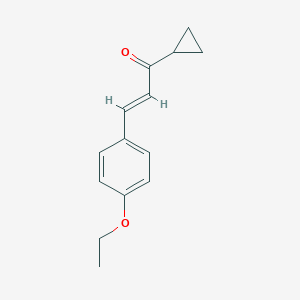



![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
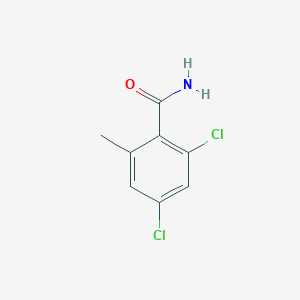
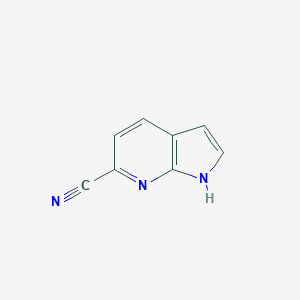
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
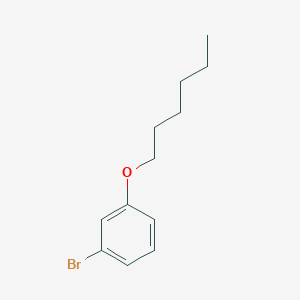
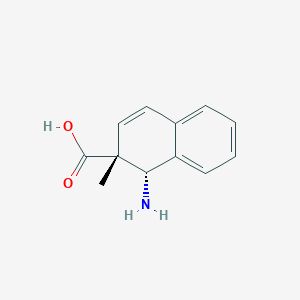

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
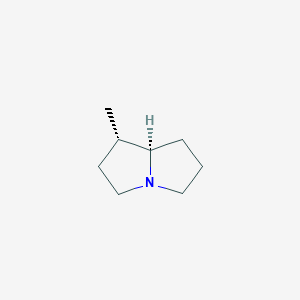
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)